2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide
Overview
Description
2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide is a compound of significant interest in the field of organic chemistry It is a derivative of nicotinamide, which is known for its role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide typically involves the reaction of 4,6-dimethylnicotinamide with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted nicotinamide derivatives .
Scientific Research Applications
2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved include modulation of enzyme activity, alteration of metabolic processes, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor and simpler form of the compound.
N,N-dimethylenamino ketones: Compounds with similar structural features and reactivity.
Pyrimidine derivatives: Compounds with similar biological activities and synthetic applications
Uniqueness
2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-amino-N-(dimethylaminomethylidene)-4,6-dimethylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-5-8(2)14-10(12)9(7)11(16)13-6-15(3)4/h5-6H,1-4H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRBJOJDOXSYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N=CN(C)C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151710 | |
Record name | 2-Amino-N-[(dimethylamino)methylene]-4,6-dimethyl-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338976-16-2 | |
Record name | 2-Amino-N-[(dimethylamino)methylene]-4,6-dimethyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338976-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-[(dimethylamino)methylene]-4,6-dimethyl-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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